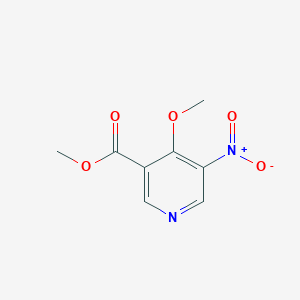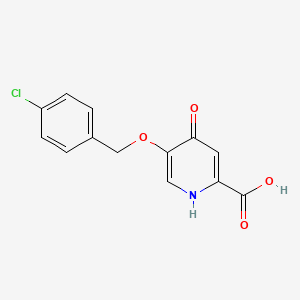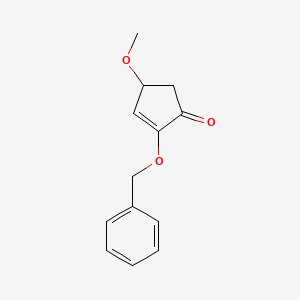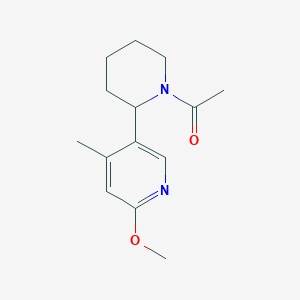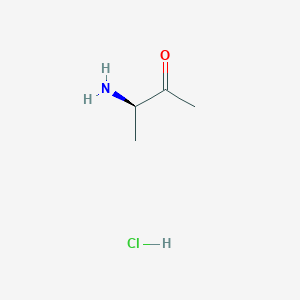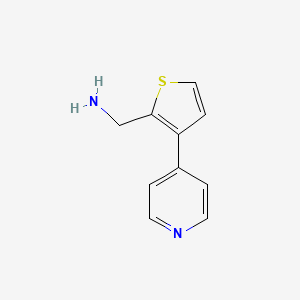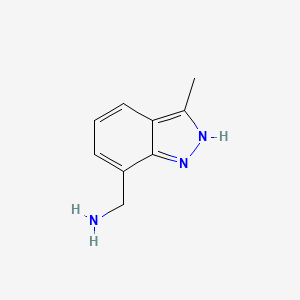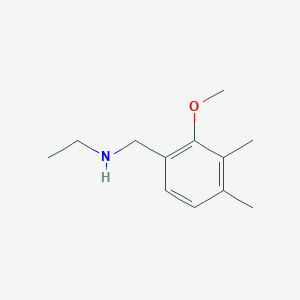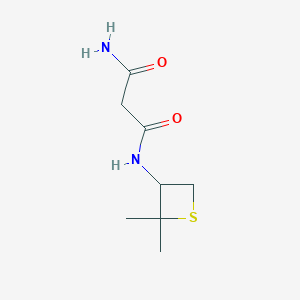
N1-(2,2-Dimethylthietan-3-yl)malonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2,2-Dimethylthietan-3-yl)malonamide is a chemical compound with the molecular formula C8H14N2O2S It is a malonamide derivative, characterized by the presence of a thietane ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Dimethylthietan-3-yl)malonamide can be achieved through multi-component reactions. One such method involves the condensation of isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature . This one-pot, five-component reaction is efficient and does not require a catalyst, making it a convenient approach for synthesizing malonamide derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of multi-component reactions and the use of isocyanides can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the process to meet commercial demands.
化学反応の分析
Types of Reactions
N1-(2,2-Dimethylthietan-3-yl)malonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The thietane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different amine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as acting as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of N1-(2,2-Dimethylthietan-3-yl)malonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further investigation to elucidate.
類似化合物との比較
Similar Compounds
- N1-(2,2-Dimethylthietan-3-yl)acetamide
- N1-(2,2-Dimethylthietan-3-yl)propionamide
- N1-(2,2-Dimethylthietan-3-yl)butyramide
Uniqueness
N1-(2,2-Dimethylthietan-3-yl)malonamide is unique due to its specific structural features, such as the thietane ring and the malonamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C8H14N2O2S |
|---|---|
分子量 |
202.28 g/mol |
IUPAC名 |
N'-(2,2-dimethylthietan-3-yl)propanediamide |
InChI |
InChI=1S/C8H14N2O2S/c1-8(2)5(4-13-8)10-7(12)3-6(9)11/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,12) |
InChIキー |
OEZGAJHKBMCLCE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CS1)NC(=O)CC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




